![molecular formula C20H21N3 B2377692 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline CAS No. 406713-35-7](/img/structure/B2377692.png)
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent Development
Researchers have explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," for developing new anticonvulsants. These derivatives demonstrated significant activity against audiogenic seizures in mice, with some showing potency comparable to known anticonvulsant agents. The study highlights the potential of such compounds as noncompetitive AMPA receptor modulators, contributing to the development of new treatments for epilepsy and related disorders (Gitto et al., 2006).
Antimicrobial and Antituberculosis Activity
Spiro-piperidin-4-ones, which share a core piperidine structure with "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with notable potency and effectiveness in reducing bacterial load in tissue samples. This research underscores the potential of piperidine derivatives in treating bacterial infections, including drug-resistant strains (Kumar et al., 2008).
Cancer Research and Treatment
Derivatives structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline" have been identified as potent inhibitors of various cancer-related targets, such as Aurora kinases, which are essential for cell division and tumor growth. These compounds demonstrate the capacity to inhibit cancer cell proliferation, offering a foundation for developing new anticancer therapies (ヘンリー,ジェームズ, 2006).
Neurological Disorder Therapeutics
Compounds with the piperidine moiety, akin to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been investigated for their binding affinity and selectivity at sigma(1) receptors, which are implicated in various neurological disorders. These studies provide insights into designing selective sigma(1) receptor ligands, potentially leading to novel treatments for pain, depression, and neurodegenerative diseases (Berardi et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Related compounds have been found to have various biological effects
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBERMMZAMXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.